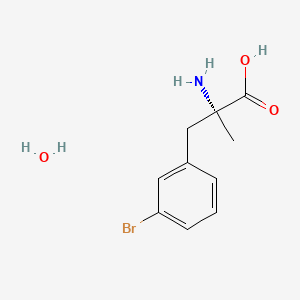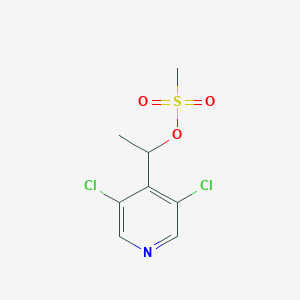![molecular formula C14H18N2O2 B14788515 Phenyl (hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamate](/img/structure/B14788515.png)
Phenyl (hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl (hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamate is a chemical compound that belongs to the class of carbamates This compound is characterized by its unique structure, which includes a phenyl group attached to a hexahydrocyclopenta[c]pyrrol-2(1H)-yl moiety through a carbamate linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl (hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamate typically involves the reaction of hexahydrocyclopenta[c]pyrrol-2(1H)-amine with phenyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction is typically conducted at room temperature, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the final product. Quality control measures, including spectroscopic analysis and chromatography, are employed to verify the purity and composition of the compound.
化学反应分析
Types of Reactions
Phenyl (hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine or other reduced forms.
Substitution: The phenyl group or the carbamate moiety can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce phenyl (hexahydrocyclopenta[c]pyrrol-2(1H)-yl)amine.
科学研究应用
Phenyl (hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: It is used in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of Phenyl (hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
相似化合物的比较
Phenyl (hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamate can be compared with other carbamate compounds, such as:
Phenyl carbamate: Lacks the hexahydrocyclopenta[c]pyrrol-2(1H)-yl moiety, making it less complex.
Hexahydrocyclopenta[c]pyrrol-2(1H)-yl carbamate: Similar structure but without the phenyl group.
Methyl carbamate: A simpler carbamate with a methyl group instead of a phenyl group.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C14H18N2O2 |
|---|---|
分子量 |
246.30 g/mol |
IUPAC 名称 |
phenyl N-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)carbamate |
InChI |
InChI=1S/C14H18N2O2/c17-14(18-13-7-2-1-3-8-13)15-16-9-11-5-4-6-12(11)10-16/h1-3,7-8,11-12H,4-6,9-10H2,(H,15,17) |
InChI 键 |
RITXQTLLAWCZBT-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CN(CC2C1)NC(=O)OC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


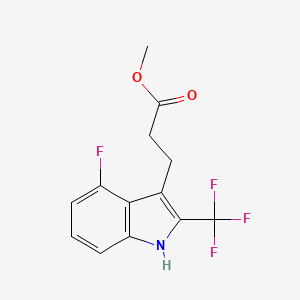



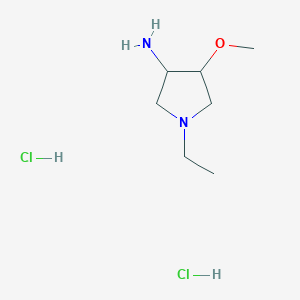
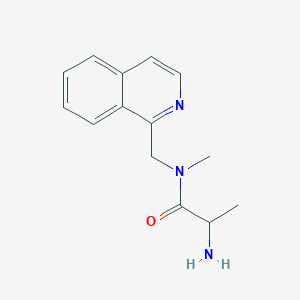
![sodium;(10R,13S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-olate](/img/structure/B14788490.png)
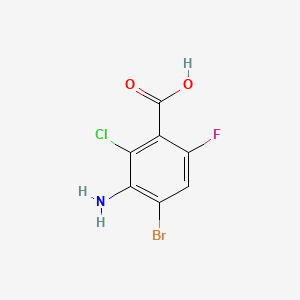

![sodium;[1,4-dioxan-2-ylmethyl(methyl)sulfamoyl]-[5-(1-methylpyrazol-3-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]azanide;dihydrate](/img/structure/B14788502.png)
![2-[1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-3-yl]acetonitrile](/img/structure/B14788507.png)

